![molecular formula C99H197N5O47 B6363003 Amino-PEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-02-7](/img/structure/B6363003.png)
Amino-PEG(4)-[PEG(12)-OMe]3
説明
Amino-PEG(4)-[PEG(12)-OMe]3, also known as APOM, is an amphiphilic polymer composed of both hydrophilic and hydrophobic components. It has been extensively studied in the past decade due to its unique properties, which make it an attractive candidate for a variety of applications, such as drug delivery and tissue engineering. APOM is a diblock copolymer composed of a hydrophilic polyethylene glycol (PEG) block and a hydrophobic polyoxyethylene (POE) block. The hydrophobic block consists of a 12-carbon chain with a methyl group at the end, while the hydrophilic block is a 4-carbon chain of PEG. This combination of hydrophobic and hydrophilic blocks gives APOM the ability to self-assemble into nanostructures, which can be used for a variety of applications.
科学的研究の応用
PEGylation in Peptide and Protein Modification
- Chemistry for Peptide and Protein PEGylation : PEGylation, the covalent attachment of PEG, is used in modifying biological macromolecules like peptides and proteins. This process enhances the stability and solubility of these molecules and is crucial in pharmaceutical applications. PEG conjugation increases the apparent size of polypeptides, impacting renal filtration and altering biodistribution. Various PEG functional groups, potentially including Amino-PEG(4)-[PEG(12)-OMe]3, are integral to this process (Roberts, Bentley, & Harris, 2002).
Gene Delivery Systems
- Enzymatic PEGylated Poly(lactone-co-β-amino ester) Nanoparticles : These nanoparticles, which may utilize compounds like Amino-PEG(4)-[PEG(12)-OMe]3, are designed for efficient gene delivery. They are biodegradable, stable, and exhibit low toxicity. Their structure allows for high DNA-binding ability and effective cellular uptake, making them promising vectors in gene delivery applications (Chen et al., 2016).
Site-Specific Protein Modification
- Site-Specific PEGylation of Proteins : Current research in this area focuses on site-specific PEGylation methods to enhance protein stability and pharmacokinetics. This involves chemoselective targeting of amino acids and improving PEG architecture, where compounds like Amino-PEG(4)-[PEG(12)-OMe]3 might be used (Nischan & Hackenberger, 2014).
Drug Delivery and Biomedical Applications
- Development of PEG-Based Vehicles for Gene Delivery : PEG, potentially including Amino-PEG(4)-[PEG(12)-OMe]3, is used to create vehicles for gene delivery. These vehicles overcome limitations like cytotoxicity and rapid clearance, common in non-viral carriers. PEG-functionalized vehicles show promise in transfection efficiency and maintaining cell viability, vital for therapeutic applications (Schmieder et al., 2007).
Nanotechnology
- Thermoresponsive PEG-Coated Nanotubes for Chiral Selectors : PEG-coated nanotubes, potentially utilizing Amino-PEG(4)-[PEG(12)-OMe]3, are used in chiral separation of amino acids and peptides. These nanotubes can separate amino acid enantiomers, which has significant implications in biological and medical fields (Kameta, Dong, & Yui, 2018).
Analytical Chemistry
- One-Step Preparation of Amino-PEG Modified Poly(methyl methacrylate) Microchips : This application involves the chemical surface modification of microchips with amino-PEG for efficient separation of biomolecules like proteins. It demonstrates improved separation efficiency and analytical reproducibility (Kitagawa, Kubota, Sueyoshi, & Otsuka, 2010).
特性
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H197N5O47/c1-109-20-23-117-36-39-125-50-53-131-62-65-137-74-77-143-86-89-146-83-80-140-71-68-134-59-56-128-47-44-122-33-28-114-17-9-101-95(105)4-13-149-92-99(104-98(108)7-12-112-26-31-120-42-43-121-32-27-113-16-8-100,93-150-14-5-96(106)102-10-18-115-29-34-123-45-48-129-57-60-135-69-72-141-81-84-147-90-87-144-78-75-138-66-63-132-54-51-126-40-37-118-24-21-110-2)94-151-15-6-97(107)103-11-19-116-30-35-124-46-49-130-58-61-136-70-73-142-82-85-148-91-88-145-79-76-139-67-64-133-55-52-127-41-38-119-25-22-111-3/h4-94,100H2,1-3H3,(H,101,105)(H,102,106)(H,103,107)(H,104,108) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJBSMJNUXZQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H197N5O47 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2209.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG(4)-[PEG(12)-OMe]3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




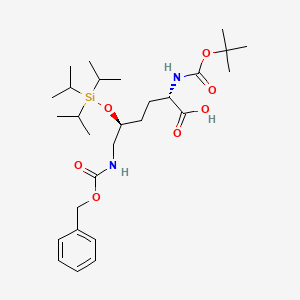

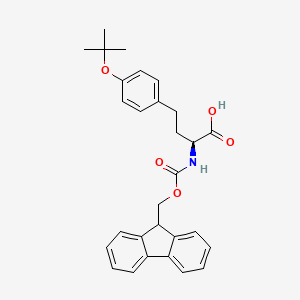
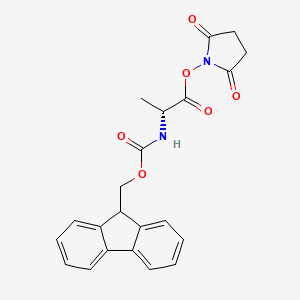
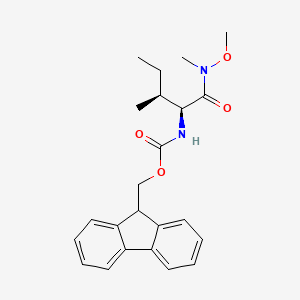


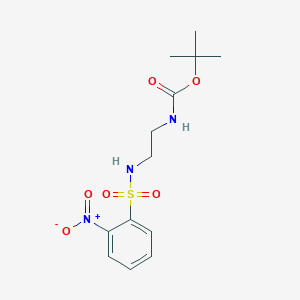
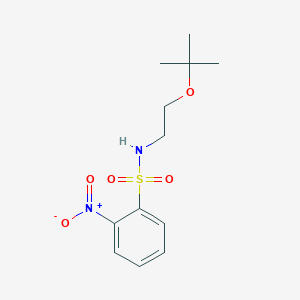
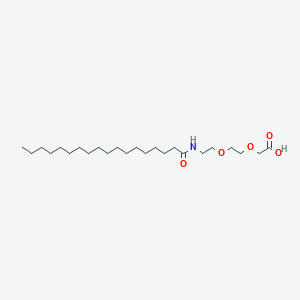

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
